molecular formula C22H28N2O3S B2802342 1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058890-71-2

1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No. B2802342
CAS RN: 2058890-71-2
M. Wt: 400.54
InChI Key: NDZQWVRKUYVKJN-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Stereochemistry

Research on compounds structurally related to the one described focuses on their synthesis and stereochemistry. For example, the stereoselective synthesis of active metabolites of potent inhibitors like PI3 kinase indicates significant interest in the structural aspects of similar compounds. The precise stereochemical configuration plays a critical role in their biological activity and potential therapeutic applications (Chen et al., 2010).

Structural Characterization and Conformation

The crystal structure and conformation of molecules similar to the specified compound have been analyzed to understand their 3D arrangement and potential interactions with biological molecules. Investigations into the crystal structure of related compounds reveal detailed insights into their molecular conformations, which can inform the design of molecules with desired properties (Yang et al., 2008).

Reactions and Derivative Formation

Studies have also explored the reactivity of structurally related compounds, focusing on reactions that lead to the formation of new derivatives with potential biological or material applications. For example, the recyclization reactions of isopropyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl(oxo)acetates with anilines to produce novel carboxylates highlight the chemical versatility of these compounds (Silaichev et al., 2008).

Antimicrobial Properties

Some derivatives of pyrrolidine-diones have been synthesized and evaluated for their antimicrobial properties, indicating the potential of these compounds in developing new antibacterial and antifungal agents. The synthesis and characterization of pyrrolidine-2,5-dione derivatives fused to other heterocyclic backbones have shown moderate antimicrobial activities, suggesting the application of such compounds in addressing microbial resistance (Fondjo et al., 2021).

Solubility and Solvent Effects

Understanding the solubility and solvent effects on compounds with a pyrrolidine-dione structure is crucial for their application in pharmaceutical formulations and material science. Research into the solubility of related compounds across different solvents provides insights into their physical properties and potential uses in various industrial applications (Li et al., 2019).

properties

IUPAC Name

1-[8-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-14(2)28-19-7-3-15(4-8-19)11-22(27)23-16-5-6-17(23)13-18(12-16)24-20(25)9-10-21(24)26/h3-4,7-8,14,16-18H,5-6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZQWVRKUYVKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

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